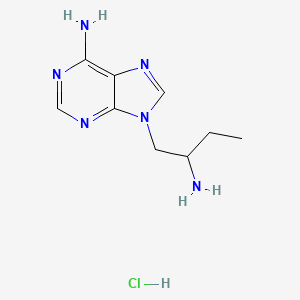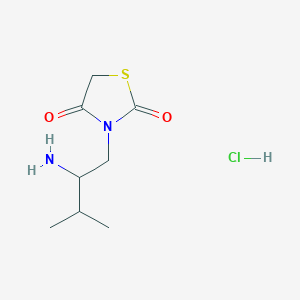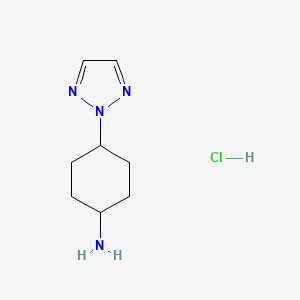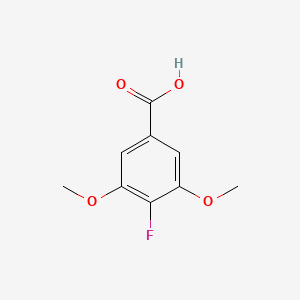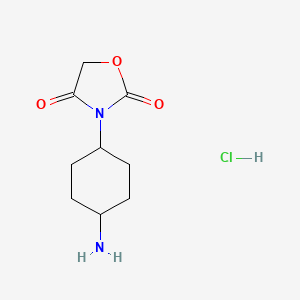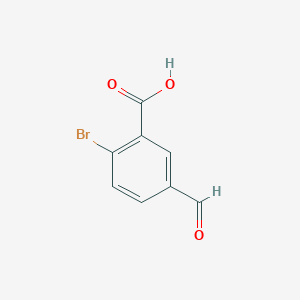![molecular formula C14H10F3N3O2 B1446848 2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 1384856-24-9](/img/structure/B1446848.png)
2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The compound “2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a trifluoroethyl group attached to a pyrazol ring, which is further connected to an isoindole-1,3-dione structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The trifluoroethyl group is a common motif in organic chemistry, known for its high electronegativity and ability to form stable compounds . The pyrazol and isoindole-1,3-dione rings are heterocyclic structures that often contribute to the bioactivity of the compound .Applications De Recherche Scientifique
Chemical Inhibitors in Pharmacokinetics
The compound of interest, due to its structural relevance to trifluoromethylpyrazoles and other pyrazole derivatives, plays a significant role in the field of drug metabolism and pharmacokinetics. Trifluoromethylpyrazoles, for instance, have been highlighted for their application as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. Such inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism, thereby predicting potential metabolic interferences when multiple drugs are administered together (Khojasteh et al., 2011).
Anti-inflammatory and Antibacterial Agents
The trifluoromethyl group, particularly when positioned on pyrazole nuclei, as in our compound, is associated with variations in biological activity. Trifluoromethylpyrazoles have gained attention for their anti-inflammatory and antibacterial properties, contributing significantly to medicinal chemistry. This highlights the potential for developing novel agents with improved efficacy and reduced side effects for treating inflammatory and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Psychotic and Mood Disorders Treatment
Although not directly mentioning the specific compound, related research indicates the therapeutic applications of structurally similar compounds in treating psychotic and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic drug with efficacy in schizophrenia and bipolar depression. This underscores the potential of isoindole and pyrazole-based compounds in developing treatments with favorable profiles for psychiatric conditions (Pompili et al., 2018).
Synthetic and Medicinal Perspectives
The broad spectrum of biological activities associated with pyrazole derivatives, including methyl-substituted ones, underscores their importance in medicinal chemistry. These compounds serve as potent medicinal scaffolds, offering a wide range of applications from antimicrobial to antitumor activities. This highlights the versatility and significance of pyrazole-based compounds, including those with trifluoromethyl groups, in generating new leads for various therapeutic areas (Sharma et al., 2021).
Propriétés
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)8-19-6-5-9(18-19)7-20-12(21)10-3-1-2-4-11(10)13(20)22/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAHCTXZSIZSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


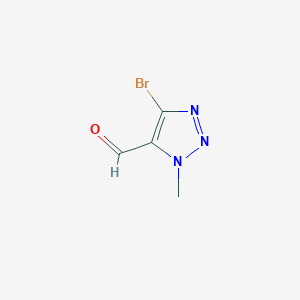
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)

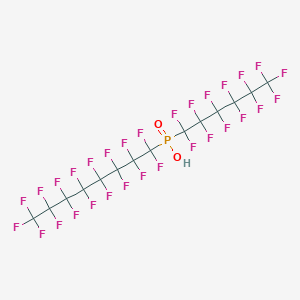
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
